molecular formula C20H13N3O4 B11284712 5-(2-nitrophenyl)-N-(quinolin-8-yl)furan-2-carboxamide

5-(2-nitrophenyl)-N-(quinolin-8-yl)furan-2-carboxamide

Cat. No.: B11284712
M. Wt: 359.3 g/mol
InChI Key: RRYLKNDZNVNXHN-UHFFFAOYSA-N
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Description

nitrophenylquinoline furan carboxamide , is a synthetic organic compound. Its chemical structure consists of a furan ring fused to a quinoline moiety, with a nitrophenyl group attached. This compound exhibits interesting properties due to its aromatic and heterocyclic components.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-nitrobenzaldehyde with quinoline-8-carboxylic acid under appropriate conditions. The furan ring is then introduced via cyclization using a suitable reagent.

Reaction Conditions: The reaction typically occurs in a solvent such as dichloromethane or ethanol, with an acid catalyst (e.g., sulfuric acid). Heating the reaction mixture facilitates the formation of the furan ring. Isolation and purification steps follow to obtain the desired product.

Industrial Production: While not widely produced industrially, researchers have explored scalable methods for its synthesis. Optimization of reaction conditions and catalysts is crucial for efficient large-scale production.

Chemical Reactions Analysis

Reactivity:

    Substitution: The furan ring and quinoline nucleus are susceptible to electrophilic substitution reactions.

    Reduction: Reduction of the nitro group may yield an amine derivative.

Common Reagents:

    Reductive Agents: Sodium borohydride (NaBH₄), iron, or catalytic hydrogenation.

    Electrophiles: Alkyl halides, acyl chlorides, or other electrophilic reagents.

Major Products: The major products depend on the specific reaction conditions. Reduction of the nitro group yields the corresponding amino compound, while substitution reactions lead to various derivatives.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: Nitrophenylquinoline furan carboxamide derivatives serve as fluorescent probes for biological studies.

    Metal Chelators: The quinoline moiety can complex with metal ions, making it useful in metal-binding studies.

Biology and Medicine:

    Anticancer Potential: Some derivatives exhibit cytotoxic activity against cancer cells.

    Antimicrobial Properties: Nitro-containing compounds often possess antimicrobial effects.

Industry:

    Dye Synthesis: The furan-quinoline scaffold contributes to the development of novel dyes.

    Material Science: Exploration of its properties for materials like sensors or semiconductors.

Mechanism of Action

The exact mechanism of action remains an active area of research. its interactions with cellular targets likely involve binding to specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

While nitrophenylquinoline furan carboxamide is unique due to its specific combination of aromatic and heterocyclic features, similar compounds include other quinoline derivatives, furan-containing molecules, and nitro-substituted compounds.

Properties

Molecular Formula

C20H13N3O4

Molecular Weight

359.3 g/mol

IUPAC Name

5-(2-nitrophenyl)-N-quinolin-8-ylfuran-2-carboxamide

InChI

InChI=1S/C20H13N3O4/c24-20(22-15-8-3-5-13-6-4-12-21-19(13)15)18-11-10-17(27-18)14-7-1-2-9-16(14)23(25)26/h1-12H,(H,22,24)

InChI Key

RRYLKNDZNVNXHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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